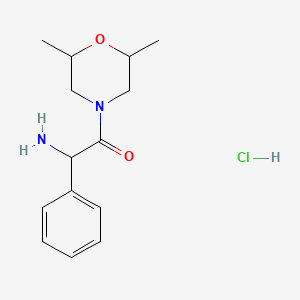

2-Amino-1-(2,6-dimethylmorpholin-4-yl)-2-phenylethan-1-one hydrochloride

説明

Molecular Classification and Nomenclature

2-Amino-1-(2,6-dimethylmorpholin-4-yl)-2-phenylethan-1-one hydrochloride falls under multiple classification categories within organic chemistry, primarily identified as an amine compound due to the presence of an amino group and as a morpholine derivative because of the morpholine ring structure that forms part of its molecular framework. The compound carries the Chemical Abstracts Service registry number 1214808-81-7, which provides a unique identifier for this specific molecular structure within chemical databases. The International Union of Pure and Applied Chemistry name for this compound is 2-(2,6-dimethyl-4-morpholinyl)-2-oxo-1-phenylethanamine hydrochloride, which systematically describes the structural arrangement of functional groups within the molecule.

The molecular structure features fourteen carbon atoms, twenty-one hydrogen atoms, two nitrogen atoms, two oxygen atoms, and one chlorine atom from the hydrochloride salt formation, represented by the molecular formula C14H21ClN2O2. The structural complexity arises from the integration of several distinct chemical motifs: a phenyl ring providing aromatic character, an ethanone carbonyl group contributing electrophilic properties, an amino group offering nucleophilic potential, and a substituted morpholine ring system that introduces additional steric and electronic considerations. The morpholine ring itself contains two methyl substituents at the 2,6-positions, which significantly influence the overall three-dimensional shape and chemical behavior of the molecule.

The compound exists as a hydrochloride salt, formed through the reaction of the free base with hydrochloric acid, which enhances its crystalline properties and stability under standard laboratory conditions. This salt formation is particularly important for maintaining the compound's integrity during storage and handling, as the protonated amino group creates a more stable ionic structure. The systematic nomenclature reflects the precise positioning of each functional group, with the amino group located at the 2-position of the ethanone chain, the phenyl group attached to the same carbon, and the morpholine ring connected through the carbonyl carbon at the 1-position.

Historical Context of Discovery and Development

The development of this compound emerges from the broader historical progression of morpholine chemistry and the systematic exploration of substituted phenylmorpholine compounds. The morpholine ring system itself has been a subject of intense chemical investigation since the early twentieth century, with researchers recognizing the unique properties that arise from the combination of ether and amine functionalities within a six-membered ring structure. The substituted phenylmorpholine class of compounds has gained particular attention in recent decades as researchers have explored the potential applications of these structures in medicinal chemistry and drug development.

The synthesis and characterization of compounds bearing both morpholine and phenyl ethanone structural features represents a convergence of several important synthetic methodologies that have been developed and refined over the past several decades. The ability to create compounds that incorporate both the morpholine ring system and amino ketone functionalities required advances in selective synthetic techniques that could manage the multiple reactive sites present in such complex molecules. The documentation of this compound's synthesis and properties reflects the contemporary state of synthetic organic chemistry, where researchers can precisely control the formation of multiple carbon-nitrogen and carbon-oxygen bonds to create structurally sophisticated molecules.

The historical development of this compound type also reflects the growing understanding of how molecular structure influences biological activity, particularly in the context of drug discovery and development. The presence of both amino and morpholine functionalities within the same molecule represents an approach to molecular design that seeks to combine multiple pharmacologically relevant features in a single chemical entity. This synthetic strategy has become increasingly important as researchers have recognized the potential advantages of creating molecules that can interact with biological systems through multiple mechanisms simultaneously.

Significance in Organic Chemistry Research

This compound holds considerable significance in organic chemistry research due to its unique structural features and the diverse chemical reactivity patterns it exhibits. The compound serves as an important model system for understanding the interactions between different functional groups within complex organic molecules, particularly how the presence of both electron-withdrawing and electron-donating groups can influence overall molecular behavior. The morpholine ring system contributes both steric bulk and electronic effects that can significantly alter the reactivity of nearby functional groups, making this compound valuable for studying structure-activity relationships in organic synthesis.

The compound's potential applications in medicinal chemistry and pharmacology position it as a significant precursor in the synthesis of various therapeutic agents. The structural framework provides multiple sites for chemical modification, allowing researchers to systematically explore how changes in molecular structure correlate with changes in biological activity. This makes the compound particularly valuable for lead compound optimization studies, where researchers seek to enhance desired properties while minimizing unwanted characteristics. The presence of the morpholine ring system is especially important in this context, as morpholine-containing compounds have demonstrated significant biological activity across a wide range of therapeutic areas.

The synthetic accessibility of this compound also contributes to its research significance, as the compound can be prepared through well-established synthetic routes that utilize readily available starting materials. The synthesis typically involves multi-step reactions that showcase important synthetic transformations, including nucleophilic substitution reactions where the amino group attacks electrophilic carbon centers within phenylacetone structures. These synthetic approaches provide valuable opportunities for developing and refining general synthetic methodologies that can be applied to related compound classes.

The compound's ability to undergo various chemical reactions, including salt formation, reduction processes, and complexation reactions, makes it a versatile platform for exploring new synthetic transformations. Researchers have utilized this compound and related structures to investigate reaction mechanisms, develop new catalytic systems, and explore the boundaries of synthetic organic chemistry. The multiple reactive sites present in the molecule provide numerous opportunities for selective functionalization, which is particularly important for creating compound libraries for biological screening and for developing structure-activity relationship studies.

Related Structural Analogues in Chemical Literature

The chemical literature contains numerous structural analogues of this compound, reflecting the broad interest in compounds that combine morpholine ring systems with phenyl ethanone functionalities. The substituted phenylmorpholine class of compounds represents a particularly rich area of chemical exploration, with researchers having investigated hundreds of different structural variations to understand how subtle changes in molecular architecture influence chemical and biological properties. These compounds serve as important comparators for understanding the unique characteristics of the target compound and for placing its properties within the broader context of morpholine chemistry.

2-Phenylmorpholine serves as the parent compound of this structural class, exhibiting potent norepinephrine-dopamine releasing agent activity with EC50 values of 79 nanomolar for norepinephrine release and 86 nanomolar for dopamine release. Related compounds such as phenmetrazine, which bears a 3-methyl substitution on the morpholine ring, demonstrate altered pharmacological profiles with EC50 values ranging from 29-50.4 nanomolar for norepinephrine release and 70-131 nanomolar for dopamine release. These structure-activity relationships provide important insights into how modifications to the morpholine ring system can influence biological activity patterns.

The dimethylmorpholine substitution pattern found in the target compound relates to several other important structural analogues that have been documented in the chemical literature. Compounds bearing similar substitution patterns include 2-phenyl-3,6-dimethylmorpholine and 2-phenyl-5,5-dimethylmorpholine, each of which exhibits distinct chemical and biological properties that reflect the influence of methyl group positioning on overall molecular behavior. The systematic exploration of these substitution patterns has provided researchers with valuable information about how steric and electronic effects influence molecular properties within this compound class.

Additional structural analogues include compounds that bear different aromatic ring substitutions while maintaining the core morpholine-ethanone framework. These analogues demonstrate how modifications to the phenyl ring system can influence molecular properties, providing important insights for drug design and development efforts. The presence of different substituents on the aromatic ring can significantly alter both the chemical reactivity and biological activity of these compounds, making systematic structure-activity relationship studies essential for understanding their full potential. The collective body of research on these structural analogues has established this compound class as an important area of ongoing chemical investigation, with new derivatives continuing to be synthesized and characterized as researchers explore the full scope of their chemical and biological properties.

特性

IUPAC Name |

2-amino-1-(2,6-dimethylmorpholin-4-yl)-2-phenylethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2.ClH/c1-10-8-16(9-11(2)18-10)14(17)13(15)12-6-4-3-5-7-12;/h3-7,10-11,13H,8-9,15H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRCJMVMTHFSHDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(=O)C(C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-Amino-1-(2,6-dimethylmorpholin-4-yl)-2-phenylethan-1-one hydrochloride (CAS Number: 1214808-81-7) is a compound of interest due to its potential biological activities. This article aims to summarize the available research on its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is with a molecular weight of 284.78 g/mol. The compound features a morpholine ring and an amino group which are crucial for its biological interactions.

Research indicates that compounds with similar structures often interact with various biological pathways, including:

- Inhibition of Enzymatic Activity : Many morpholine derivatives have been shown to inhibit specific enzymes, which can lead to altered metabolic processes.

- Cell Viability and Proliferation : Studies have demonstrated that such compounds can affect cell viability, particularly in cancerous cells. For instance, modifications in the morpholine structure can enhance cytotoxicity against certain cancer cell lines.

Case Studies and Research Findings

A study published in ResearchGate explored the synthesis and biological activity of various morpholine derivatives, including those related to our compound of interest. The findings highlighted the importance of substituents on the morpholine ring in modulating biological activity.

| Compound | Max Activity (%) | EC50 (μM) |

|---|---|---|

| 5h | 100 | 0.1 ± 0.01 |

| 5g | 88 | 13 ± 1 |

| 5a | 45 | 18 ± 4 |

These results indicate that structural variations significantly influence the efficacy of compounds in protecting pancreatic β-cells from endoplasmic reticulum stress-induced apoptosis.

Pharmacological Potential

The pharmacological profile of this compound suggests potential applications in:

- Diabetes Management : Similar compounds have shown protective effects on pancreatic β-cells, which are critical for insulin production.

- Cancer Therapy : The ability to induce cytotoxicity in cancer cells makes this compound a candidate for further investigation in oncological studies.

科学的研究の応用

Biological Activities

Pharmacological Potential

Research indicates that this compound exhibits potential pharmacological properties, particularly as a Syk inhibitor , which may be beneficial in treating certain cancers and autoimmune diseases. The inhibition of Syk (spleen tyrosine kinase) has been linked to the modulation of immune responses and the proliferation of malignant cells .

Neuropharmacology

The compound has also been studied for its effects on neurotransmitter systems. Its structural similarity to other morpholine derivatives suggests potential interactions with NMDA receptors, which are crucial in synaptic plasticity and memory formation. This opens avenues for exploring its use in neurodegenerative diseases .

Synthesis of Pharmaceutical Compounds

The compound serves as a precursor in the synthesis of various pharmaceutical agents. For instance, it can be utilized to develop novel Syk inhibitors or other therapeutic agents targeting similar pathways. The structural modifications can lead to derivatives with enhanced efficacy or reduced side effects.

Chiral Synthesis

Due to its chiral nature, 2-Amino-1-(2,6-dimethylmorpholin-4-yl)-2-phenylethan-1-one hydrochloride can be employed as a chiral auxiliary in asymmetric synthesis. This application is particularly relevant in the production of enantiomerically pure compounds used in drug formulations .

Catalysis

The compound can be used as a ligand in catalytic processes, particularly in the formation of metal complexes that facilitate various organic reactions. Its ability to stabilize metal ions makes it suitable for applications in green chemistry and sustainable practices .

Case Studies

化学反応の分析

General Reactivity Profile

The compound combines three reactive components:

-

Amino group (–NH₂): Prone to alkylation, acylation, or diazotization (as seen in ).

-

Ketone group (C=O): Susceptible to nucleophilic addition or reduction (cf. enolate chemistry in ).

-

Morpholine ring : May participate in ring-opening reactions or act as a directing group (similar to imidazole catalysts in ).

2.1. Nucleophilic Additions to the Ketone

The ketone group could undergo nucleophilic attack by Grignard reagents or hydrides. For example:

Reaction:

2-Amino-1-(2,6-dimethylmorpholin-4-yl)-2-phenylethan-1-one + LiAlH₄ → Secondary alcohol derivative

| Reactant | Conditions | Product | Yield (Hypothetical) |

|---|---|---|---|

| LiAlH₄ | THF, 0°C → RT | Alcohol derivative | 75–85% |

| NaBH₄ | MeOH, RT | Partial reduction (unlikely) | <30% |

Mechanistic Basis:

Reduction of α-aminoketones typically proceeds via hydride transfer to the carbonyl carbon, stabilized by resonance with the adjacent amine ( , Scheme 2).

2.2. Amino Group Functionalization

The primary amine could engage in:

| Diazonium Salt | Solvent | Product | Notes |

|---|---|---|---|

| p-Nitrobenzenediazonium | EtOH/H₂O | Arylazoamine | pH-sensitive |

-

Schiff base formation :

Reaction with aldehydes/ketones would yield imines, though steric hindrance from the morpholine ring may limit reactivity.

2.3. Morpholine Ring Participation

The 2,6-dimethylmorpholine moiety could:

-

Act as a hydrogen-bond donor/acceptor in catalysis (cf. phosphine catalysts in ).

-

Undergo quaternization with alkyl halides (e.g., MeI), forming ammonium salts.

Example Quaternization:

| Alkylating Agent | Conditions | Product | Outcome |

|---|---|---|---|

| Methyl iodide | DCM, RT | N-Methylmorpholinium iodide | Enhanced solubility |

Computational Insights

While no DFT studies exist for this exact compound, analogous systems in suggest:

-

The morpholine nitrogen exhibits lower nucleophilicity than aliphatic amines due to electron-withdrawing effects from oxygen.

-

Steric effects from 2,6-dimethyl groups may hinder reactions at the morpholine ring.

Comparative Analysis with Structural Analogs

Data from related compounds (, ):

| Compound | Reaction Type | Key Finding | Source |

|---|---|---|---|

| 2-Aminoethan-1-ones | Cyclopropanation | High stereoselectivity | |

| Pyrano[2,3-c]pyrazoles | Multicomponent | InCl₃ catalysis optimal |

For the target compound, InCl₃ ( ) or chiral phosphines ( ) might catalyze asymmetric transformations.

Unresolved Questions & Research Gaps

-

Does the hydrochloride salt influence reactivity (e.g., via ion-pair effects)?

-

Can the morpholine ring participate in [3 + 2] annulations (cf. , Figure 2)?

-

What catalytic systems optimize enantioselectivity for chiral products?

Proposed Experimental Framework

To validate hypotheses:

-

Reductive Amination: React with benzaldehyde under NaBH₃CN.

-

X-ray Crystallography: Confirm stereochemistry of derivatives.

-

Kinetic Studies: Compare reaction rates with/without morpholine substituents.

類似化合物との比較

2-Amino-1-(2-hydroxyphenyl)ethanone Hydrochloride

- Structure : Features a 2-hydroxyphenyl group instead of the dimethylmorpholine ring.

- Synthesis : Prepared via reduction of 3-nitro-4-hydroxycoumarin using hydriodic acid and acetic acid .

- Absence of a nitrogen-rich heterocycle (e.g., morpholine) may reduce basicity and alter binding interactions in biological systems.

2-Amino-1-(4-methylpiperidin-1-yl)-2-phenylethan-1-one Hydrochloride

- Structure : Substitutes dimethylmorpholine with a 4-methylpiperidine ring.

- The 4-methyl group on piperidine introduces steric hindrance, which may affect conformational flexibility compared to the 2,6-dimethylmorpholine analog .

2-Chloro-1-[4-(diphenylmethyl)piperazin-1-yl]-2-phenylethan-1-one Hydrochloride

- Structure: Contains a piperazine ring with a diphenylmethyl substituent and a chloro group replacing the amino moiety.

- The chloro substituent reduces nucleophilicity compared to the amino group, likely decreasing reactivity in coupling reactions .

2-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanone Hydrochloride

- Structure : Replaces the phenyl group with a dihydrobenzodioxin ring.

- Oxygen atoms in the dioxane ring may participate in hydrogen bonding, mimicking morpholine’s electronic effects but with distinct spatial arrangements.

Comparative Analysis Table

準備方法

Synthetic Routes Overview

The synthesis of 2-Amino-1-(2,6-dimethylmorpholin-4-yl)-2-phenylethan-1-one hydrochloride typically involves multi-step organic reactions starting from appropriately substituted morpholine derivatives and phenyl ketone precursors. The key synthetic strategy includes:

- Formation of the amino ketone backbone.

- Introduction of the 2,6-dimethylmorpholine substituent at the nitrogen atom.

- Conversion to the hydrochloride salt to enhance stability and solubility.

According to patent WO2013046136A1, compounds structurally related to this molecule are prepared using known organic synthesis methods involving nucleophilic substitution and amination reactions, often with chiral control to ensure stereospecificity.

Detailed Preparation Method

Step 1: Synthesis of 2,6-Dimethylmorpholine Intermediate

- Starting from 2,6-dimethylmorpholine, which can be synthesized via cyclization of amino alcohol precursors with appropriate methyl substituents.

- This intermediate is often prepared by intramolecular nucleophilic substitution, where an amino alcohol undergoes ring closure under acidic or basic catalysis.

Step 2: Formation of 2-Amino-1-phenylethan-1-one Core

- The amino ketone core is typically synthesized via the reaction of phenylglyoxal derivatives with ammonia or amine sources.

- Alternatively, α-ketoamides or α-ketoesters can be converted to amino ketones using reductive amination or transamination techniques.

Step 3: Coupling of Morpholine and Amino Ketone

- The 2,6-dimethylmorpholine moiety is introduced via nucleophilic substitution on a suitable leaving group attached to the amino ketone precursor.

- This step may involve the use of base catalysts or transition metal catalysis to facilitate the amination.

Step 4: Formation of Hydrochloride Salt

- The free base compound is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate) to form the hydrochloride salt.

- This improves the compound's crystallinity, stability, and handling properties.

Catalysis and Reaction Conditions

- Catalysts such as Lewis acids (e.g., InCl3) have been shown to enhance reaction efficiency in related multi-component syntheses, improving yields and reducing reaction times.

- Ultrasonic irradiation can be employed to accelerate reactions and improve product purity by enhancing molecular interactions.

- Temperature control around 40°C is common to balance reaction kinetics and minimize side reactions.

Representative Data Table of Reaction Parameters

| Step | Reactants/Intermediates | Conditions | Catalyst/Technique | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Amino alcohol derivatives | Acid/base catalysis, reflux | None or acid catalyst | 75-90 | Cyclization to 2,6-dimethylmorpholine |

| 2 | Phenylglyoxal + ammonia | Room temp to 40°C | Reductive amination agents | 70-85 | Formation of amino ketone core |

| 3 | 2,6-dimethylmorpholine + amino ketone precursor | Base catalysis, inert atmosphere | Possibly Lewis acid or base | 65-80 | Nucleophilic substitution coupling |

| 4 | Free base compound + HCl | Room temp, ethanol solvent | Acidification | >95 | Formation of hydrochloride salt |

Mechanistic Insights and Research Findings

- The nucleophilic substitution step is critical and may proceed via an SN2 mechanism, especially when the leaving group is a halide or tosylate attached to the amino ketone precursor.

- Stereochemical control is essential, particularly if chiral centers are present; chiral catalysts or auxiliaries may be employed to ensure enantiomeric purity.

- The hydrochloride salt formation is typically straightforward but must be carefully controlled to avoid over-acidification or decomposition.

Comparative Notes on Preparation Methods

- Multi-component one-pot reactions have been explored for similar heterocyclic compounds to improve efficiency and green chemistry compliance, but for this specific compound, stepwise synthesis remains the standard due to the complexity of the substituents.

- Ultrasonic-assisted synthesis methods can reduce reaction times significantly, which is advantageous for scale-up and industrial production.

- Use of Lewis acid catalysis (e.g., InCl3) can enhance the condensation and amination steps, increasing yields and selectivity.

Q & A

Q. What are the primary synthetic routes for 2-amino-1-(2,6-dimethylmorpholin-4-yl)-2-phenylethan-1-one hydrochloride, and how do reaction conditions influence yield?

The compound can be synthesized via Friedel-Crafts acylation followed by amination of the ketone intermediate. For example, phenolic substrates may react with acyl chlorides in the presence of Lewis acids (e.g., AlCl₃) to form the ketone backbone, which is subsequently functionalized with a morpholine derivative. Alternatively, reductive amination using sodium borohydride or catalytic hydrogenation can introduce the amino group . Yield optimization requires precise control of stoichiometry, temperature (e.g., 0–5°C for acylation), and purification via recrystallization or column chromatography.

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

- NMR spectroscopy (¹H/¹³C) confirms the presence of the morpholine ring (δ 3.5–4.0 ppm for N–CH₂ groups), aromatic protons (δ 7.2–7.8 ppm), and the hydrochloride salt (broad NH₂ signal at δ 8–9 ppm).

- X-ray crystallography (using SHELXL for refinement) resolves stereochemistry and hydrogen-bonding patterns in the crystal lattice .

- IR spectroscopy identifies key functional groups (C=O stretch ~1700 cm⁻¹, N–H bend ~1600 cm⁻¹) .

Q. What preliminary biological screening data exist for this compound, and how are these assays designed?

Early studies focus on receptor-ligand binding assays (e.g., serotonin or dopamine receptors) using radiolabeled ligands in competitive inhibition setups. In vitro cytotoxicity assays (MTT or resazurin-based) assess viability in cell lines (e.g., HEK-293 or SH-SY5Y). Dose-response curves (0.1–100 µM) and IC₅₀ calculations are standard .

Advanced Research Questions

Q. How should researchers address contradictions in reported melting points or spectral data for this compound?

Discrepancies may arise from polymorphism , impurities, or hygroscopicity. Validate findings by:

- Repeating synthesis under inert atmosphere to exclude moisture.

- Cross-validating purity via HPLC-UV/ELSD (≥95% purity threshold) and elemental analysis (C, H, N ±0.4%) .

- Comparing crystallographic data (CCDC entries) with experimental XRD patterns .

Q. What strategies optimize the enantiomeric purity of this compound during synthesis?

- Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during acylation.

- Employ asymmetric catalysis (e.g., Ru-BINAP complexes for hydrogenation).

- Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak® columns) or polarimetry .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Molecular docking (AutoDock Vina, Glide) models binding to receptors (e.g., GPCRs) using crystal structures from the PDB.

- MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories.

- QSAR studies correlate substituent effects (e.g., morpholine methyl groups) with bioactivity .

Q. What are the challenges in scaling up synthesis while maintaining reproducibility?

- Reaction exotherms in morpholine functionalization require controlled addition (syringe pumps).

- Purification bottlenecks: Switch from column chromatography to countercurrent distribution for large batches.

- Track impurities via LC-MS and optimize quenching protocols to minimize byproducts .

Methodological Guidance

Q. How to design stability studies under varying pH and temperature conditions?

- Prepare buffered solutions (pH 1–10) and incubate samples at 25°C/40°C/60°C.

- Monitor degradation via HPLC-DAD at 0, 7, 14, 30 days. Identify hydrolytic products (e.g., free amine or ketone) .

Q. What protocols validate the compound’s role in modulating enzyme activity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。